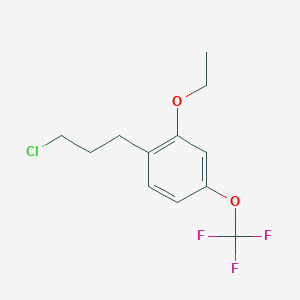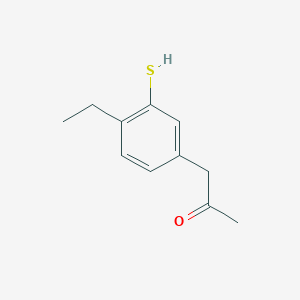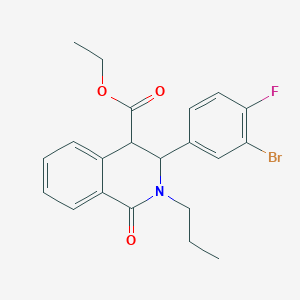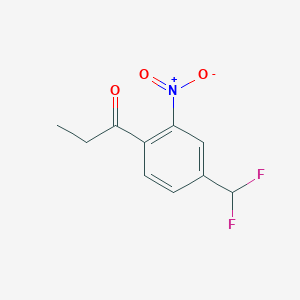
Ruthenium(2+);styrene;tricyclohexylphosphane;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium can be synthesized through the reaction of tricyclohexylphosphine with benzylidene chloride and ruthenium trichloride. The reaction typically occurs in a solvent such as dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from dichloromethane and methanol .
Análisis De Reacciones Químicas
Types of Reactions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.
Ring-Closing Metathesis (RCM): Forms cyclic olefins from dienes.
Cross Metathesis (CM): Exchanges substituents between different olefins.
Common Reagents and Conditions
Typical reagents include various olefins, and the reactions are often conducted in solvents like dichloromethane or toluene. Conditions usually involve mild temperatures and an inert atmosphere to maintain the catalyst’s activity .
Major Products
The major products of these reactions are typically cyclic olefins, polymers, and other complex organic molecules, depending on the specific metathesis reaction employed .
Aplicaciones Científicas De Investigación
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers through metathesis reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism of action for Benzylidenebis(tricyclohexylphosphine)dichlororuthenium involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve a series of coordination and dissociation steps that enable the catalytic cycle .
Comparación Con Compuestos Similares
Similar Compounds
Hoveyda-Grubbs Catalyst: Another ruthenium-based metathesis catalyst with a different ligand structure.
Schrock Catalyst: A molybdenum-based metathesis catalyst known for its high activity in certain metathesis reactions.
Second Generation Grubbs Catalyst: An improved version of the first-generation catalyst with enhanced stability and activity
Uniqueness
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its balance of activity, stability, and ease of handling. It was the first widely used metathesis catalyst and remains a benchmark in the field of olefin metathesis .
Propiedades
Fórmula molecular |
C44H74Cl2P2Ru |
|---|---|
Peso molecular |
837.0 g/mol |
Nombre IUPAC |
ruthenium(2+);styrene;tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
IEEOQDKBWLBRKR-UHFFFAOYSA-L |
SMILES canónico |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















